molecular formula C9H13NO2 B13929371 Methyl 4-isopropyl-pyrrole-2-carboxylate CAS No. 7165-07-3

Methyl 4-isopropyl-pyrrole-2-carboxylate

Cat. No.: B13929371
CAS No.: 7165-07-3
M. Wt: 167.20 g/mol
InChI Key: JFMAEFAAICBJEQ-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom this compound is characterized by the presence of a methyl ester group at the second position and an isopropyl group at the fourth position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-isopropyl-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis . Additionally, the reaction can be carried out in environmentally friendly solvents like water or ionic liquids to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, pyrrole-2,5-dicarboxylates, and pyrrole alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-isopropyl-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-isopropyl-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-pyrrole-2-carboxylate
  • Ethyl 4-isopropyl-pyrrole-2-carboxylate
  • Methyl 4-ethyl-pyrrole-2-carboxylate

Uniqueness

Methyl 4-isopropyl-pyrrole-2-carboxylate is unique due to the presence of the isopropyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .

Properties

CAS No.

7165-07-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-8(10-5-7)9(11)12-3/h4-6,10H,1-3H3

InChI Key

JFMAEFAAICBJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=C1)C(=O)OC

Origin of Product

United States

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